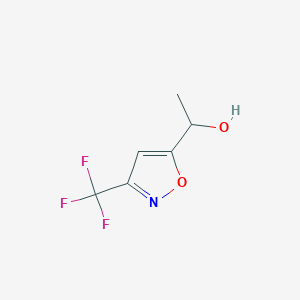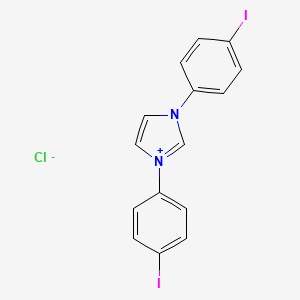
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride: is a chemical compound with the molecular formula C15H11ClI2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of iodine atoms on the phenyl rings and the chloride ion makes this compound unique and of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride can be synthesized through a multi-step process involving the iodination of phenyl rings and the formation of the imidazolium core. The typical synthetic route involves:
Iodination of Phenyl Rings: The starting material, 4-iodoaniline, undergoes iodination using iodine and an oxidizing agent such as sodium nitrite.
Formation of Imidazole Ring: The iodinated phenyl rings are then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Quaternization: The imidazole derivative is quaternized using methyl iodide to form the imidazolium salt.
Ion Exchange: The final step involves ion exchange with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl rings can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The imidazolium core can undergo redox reactions, with the potential for the formation of imidazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes.
Major Products:
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation and Reduction: Imidazole derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
Chemistry: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research is ongoing into the potential medicinal applications of imidazole derivatives, including their use as antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core and iodophenyl groups. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium chloride
Comparison: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms make it more suitable for certain types of coupling reactions and enhance its potential as a radiolabeling agent in biological studies.
属性
分子式 |
C15H11ClI2N2 |
|---|---|
分子量 |
508.52 g/mol |
IUPAC 名称 |
1,3-bis(4-iodophenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H11I2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
FBTMZYXKRSXOJB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


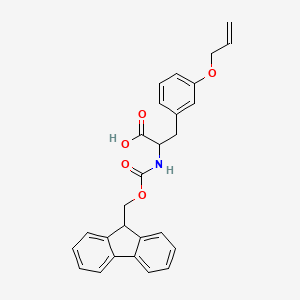

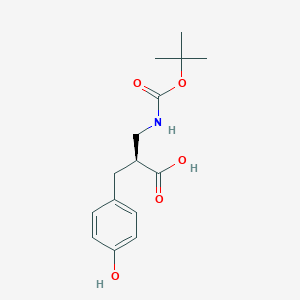
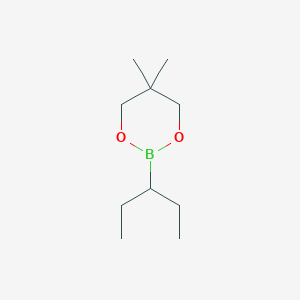
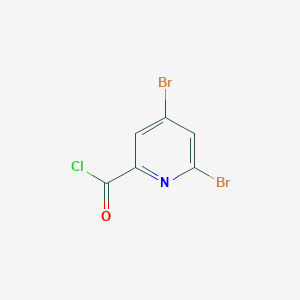
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
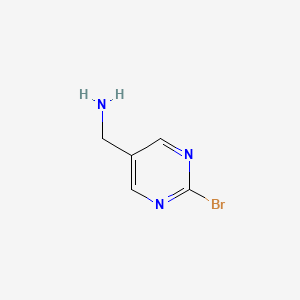
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)
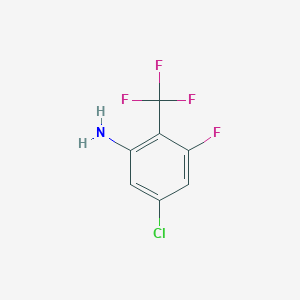
![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
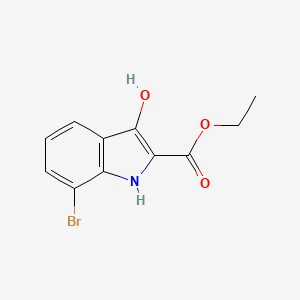
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
